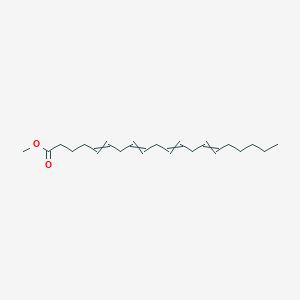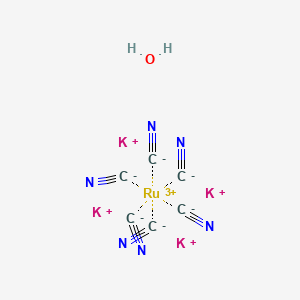
Tetrapotassium hexacyanoruthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapotassium hexacyanoruthenate can be synthesized through the reaction of ruthenium chloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of ruthenium chloride in water.
- Addition of potassium cyanide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Precipitation of the product by adding ethanol or another suitable solvent.
- Filtration and drying of the precipitate to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, precipitation, and filtration helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Tetrapotassium hexacyanoruthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent like acetonitrile or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: New complexes with different ligands replacing the cyanide groups.
Scientific Research Applications
Tetrapotassium hexacyanoruthenate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetrapotassium hexacyanoruthenate exerts its effects involves its ability to form stable complexes with various ligands. The cyanide ligands can coordinate with metal centers, facilitating the formation of cyano-bridged structures. These structures can act as catalysts, enhancing the rate of chemical reactions. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .
Comparison with Similar Compounds
Potassium hexacyanoferrate(II): Similar in structure but contains iron instead of ruthenium.
Potassium hexacyanocobaltate(III): Contains cobalt and exhibits different redox properties.
Potassium hexacyanoosmate(IV): Contains osmium and is used in different catalytic applications.
Uniqueness: Tetrapotassium hexacyanoruthenate is unique due to the presence of ruthenium, which imparts distinct catalytic and electrochemical properties. Its ability to form stable complexes with a variety of ligands makes it versatile for use in different fields, from industrial applications to scientific research .
Properties
Molecular Formula |
C6H2K4N6ORu+ |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
tetrapotassium;ruthenium(3+);hexacyanide;hydrate |
InChI |
InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+3 |
InChI Key |
MLDIKVWYYBSJNJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


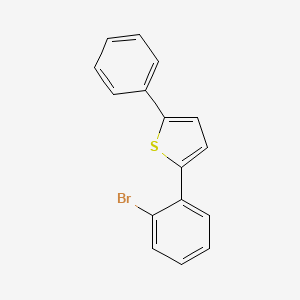
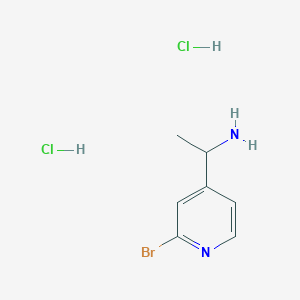
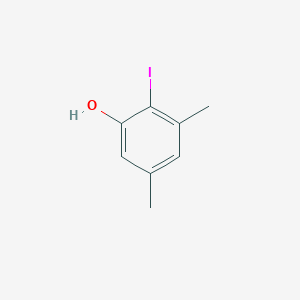
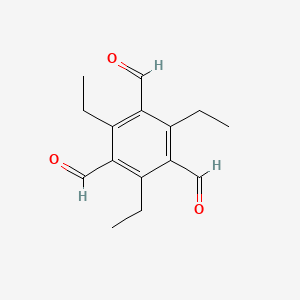
![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
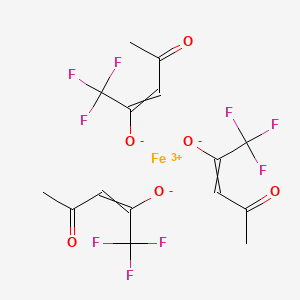
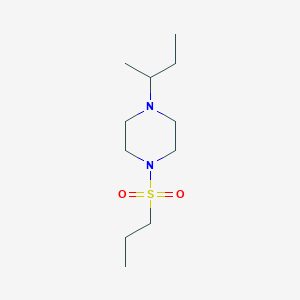
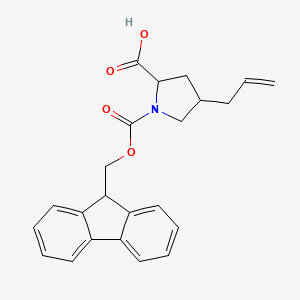
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)
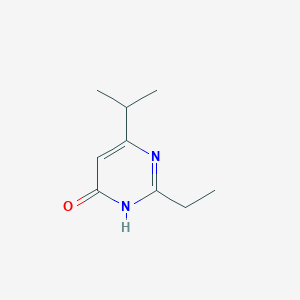
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)
